[(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine
CAS No.: 926258-92-6
Cat. No.: VC4639004
Molecular Formula: C11H16F2N2
Molecular Weight: 214.26
* For research use only. Not for human or veterinary use.
![[(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine - 926258-92-6](/images/structure/VC4639004.png)
Specification
CAS No. | 926258-92-6 |
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Molecular Formula | C11H16F2N2 |
Molecular Weight | 214.26 |
IUPAC Name | N-[(2,4-difluorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine |
Standard InChI | InChI=1S/C11H16F2N2/c1-15(2)6-5-14-8-9-3-4-10(12)7-11(9)13/h3-4,7,14H,5-6,8H2,1-2H3 |
Standard InChI Key | RIQMRARMHJUDDC-UHFFFAOYSA-N |
SMILES | CN(C)CCNCC1=C(C=C(C=C1)F)F |
Introduction
Chemical Identity
Chemical Name: [(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine
Molecular Formula: C11H16F2N2
Molecular Weight: 214.26 g/mol
CAS Number: Not explicitly available in the provided sources.
Synonyms: N1-(2,4-Difluorobenzyl)-N2,N2-dimethylethane-1,2-diamine
Visualization
Feature | Description |
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Core Structure | Benzylamine derivative |
Functional Groups | Fluorinated aromatic ring, secondary amine |
3D Geometry | Likely adopts a flexible conformation due to the ethyl chain |
Synthesis
While specific synthesis protocols for this compound are not detailed in the provided sources, general methods for synthesizing similar compounds involve:
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Starting Materials:
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2,4-Difluorobenzyl chloride or bromide
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Dimethylaminoethylamine
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Reaction Mechanism:
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A nucleophilic substitution reaction where the amine attacks the benzyl halide.
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Reaction conditions typically involve mild heating in an aprotic solvent such as dichloromethane or acetonitrile.
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Purification:
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The product can be purified using column chromatography or recrystallization depending on its physical state.
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Pharmaceutical Research
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Compounds containing fluorinated aromatic rings and amine groups are often explored for their biological activity.
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The presence of dimethylamino groups suggests potential use as a ligand in receptor-based studies or as an intermediate in drug synthesis.
Material Science
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Fluorinated compounds are valued for their stability and unique electronic properties, making them candidates for materials with specialized functions.
Related Compounds
To contextualize this compound, here are similar structures and their applications:
Compound Name | Application Area |
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[(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine | Explored for pharmaceutical uses |
[(2,6-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine | Potential precursor for drug design |
These compounds share structural similarities but differ in fluorination patterns, which influence their reactivity and biological interactions.
Limitations:
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Lack of detailed experimental data such as NMR spectra or X-ray crystallography results.
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Limited information on biological activity or toxicity.
Future Research:
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Investigate the compound's pharmacological properties through in vitro and in vivo studies.
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Explore its use as a building block in organic synthesis.
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Conduct computational studies to predict binding affinities with biological targets.
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